molecular formula C23H22O6 B2981809 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 610752-23-3

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate

Cat. No. B2981809
CAS RN: 610752-23-3
M. Wt: 394.423
InChI Key: CKRDNJLJSBNFHT-UHFFFAOYSA-N
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Description

The compound is a derivative of chromenone, which is a type of organic compound with a fused ring structure containing a benzene ring and a pyran ring . The “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)” part suggests the presence of a dihydrobenzodioxin group attached to the chromenone .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The chromenone core would likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromenone and dihydrobenzodioxin groups. These groups could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Chromenone derivatives are typically crystalline solids .

Scientific Research Applications

Urease Inhibitory Activity

This compound has been studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in many organisms. Inhibitors of urease are sought after for their potential to treat diseases caused by urease-producing bacteria . The compound’s ability to inhibit urease could lead to new treatments for infections and conditions related to urease activity.

Immunomodulation

Another application is in the field of immunomodulation . Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been found to be useful as immunomodulators . This suggests that our compound of interest could play a role in regulating the immune system, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy.

Molecular Design for Optoelectronic Devices

The structural features of this compound make it a candidate for optoelectronic applications . Its molecular design can be tailored for use in devices that require specific light absorption and emission properties, such as organic light-emitting diodes (OLEDs) and solar cells . The compound’s potential in this area is significant due to the ongoing demand for more efficient and versatile optoelectronic materials.

Fluorescence Spectroscopy

In the realm of analytical chemistry, the compound’s fluorescent properties can be utilized in fluorescence spectroscopy . This technique is widely used for the detection and quantification of various substances. The compound’s fluorescence can be a valuable tool in biological assays and environmental monitoring .

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-3-5-15-10-16-20(12-19(15)29-22(24)4-2)28-13-17(23(16)25)14-6-7-18-21(11-14)27-9-8-26-18/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDNJLJSBNFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)CC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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